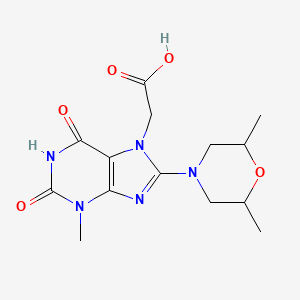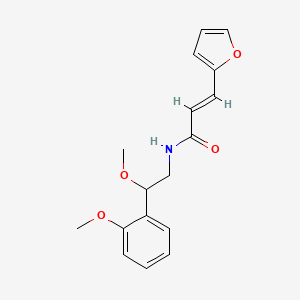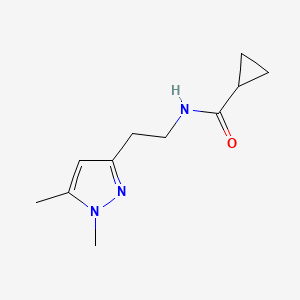
3-(4-clorofenil)-1,4-benzoxazepin-5(4H)-ona
Descripción general
Descripción
3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one is a useful research compound. Its molecular formula is C15H10ClNO2 and its molecular weight is 271.7. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
Los derivados de 4H-cromo han ganado interés debido a sus propiedades antitumorales. Las reacciones multicomponentes pueden sintetizar estos derivados a partir de aldehídos aromáticos, malononitrilo y derivados fenólicos. La sustitución de átomos de halógeno en posiciones específicas (por ejemplo, posiciones 4 y 6) mejora su eficacia contra diversas líneas celulares de cáncer. Notablemente, algunos compuestos exhiben una buena actividad inhibitoria del crecimiento celular en comparación con fármacos estándar como la vinblastina y la colchicina .
Efectos Antimicrobianos
Los derivados de cromeno, incluido el 4H-cromo, se han investigado por su potencial antimicrobiano. Estos compuestos pueden desempeñar un papel en la lucha contra las infecciones bacterianas y fúngicas .
Propiedades Antiinflamatorias
Algunos derivados de 4H-cromo exhiben efectos antiinflamatorios. Los investigadores han explorado su potencial en el manejo de afecciones inflamatorias .
Actividad Antioxidante
Ciertos derivados de cromeno, incluido el 4H-cromo, poseen propiedades antioxidantes. Estos compuestos pueden contribuir a la protección celular contra el estrés oxidativo .
Efectos Antiproliferativos
Los estudios han destacado la actividad antiproliferativa de los derivados de 4H-cromo. Estos compuestos podrían ser relevantes en la terapia contra el cáncer y el control del crecimiento tumoral .
Otras Aplicaciones Farmacológicas
Más allá de los campos mencionados, los derivados de 4H-cromo se han investigado por sus efectos sobre la anticoagulación sanguínea, la actividad estrogénica y la inhibición de la proteína Bcl-2 (asociada a la inducción de apoptosis). Además, pueden desempeñar un papel en el tratamiento de tumores sólidos avanzados .
Mecanismo De Acción
Target of Action
A structurally similar compound, carbonyl cyanide m-chlorophenyl hydrazone (cccp), is known to inhibit oxidative phosphorylation .
Mode of Action
Cccp, a similar compound, acts as a protonophore, disrupting the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
Cccp disrupts oxidative phosphorylation, a critical pathway for atp production .
Result of Action
Cccp, a similar compound, reduces the ability of atp synthase to function optimally, which could have significant effects on cellular energy production .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one would depend on its interactions with various biomolecules. It could potentially interact with enzymes, proteins, and other biomolecules, altering their function or activity. The nature of these interactions would depend on the specific molecular structure of the compound .
Cellular Effects
The effects of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one on cells would depend on its biochemical properties. It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one would be determined by its interactions at the molecular level. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one could change due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one could vary with different dosages. This could include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one could be involved in various metabolic pathways, interacting with enzymes or cofactors. This could also include effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one within cells and tissues would depend on factors such as its solubility, charge, and size. It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one would depend on its physicochemical properties and interactions with cellular components. This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-4H-1,4-benzoxazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-11-7-5-10(6-8-11)13-9-19-14-4-2-1-3-12(14)15(18)17-13/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIVOUPKKBQHFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=CO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324039 | |
| Record name | 3-(4-chlorophenyl)-4H-1,4-benzoxazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
501942-44-5 | |
| Record name | 3-(4-chlorophenyl)-4H-1,4-benzoxazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2485185.png)




![3-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B2485193.png)



![6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2485198.png)

![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2485202.png)
![5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2485203.png)

